molecular formula C23H15Cl4N2P B13764357 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- CAS No. 51527-58-3

4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-

Cat. No.: B13764357
CAS No.: 51527-58-3
M. Wt: 492.2 g/mol
InChI Key: KXOZVFRXNLCNSF-UHFFFAOYSA-N
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Description

4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H15Cl4N2P. It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and an N-(triphenylphosphoranylidene) group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves several steps. One common method starts with the chlorination of pyridine to obtain 2,3,5,6-tetrachloropyridine. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the process.

Chemical Reactions Analysis

4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- can be compared with other chlorinated pyridine derivatives, such as:

    2,3,5,6-Tetrachloropyridine: Lacks the N-(triphenylphosphoranylidene) group, making it less versatile in certain reactions.

    3,4,5,6-Tetrachloro-2-pyridinamine: Similar in structure but differs in the position of the chlorine atoms and the presence of an amine group.

The uniqueness of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combination of chlorine substitution and the N-(triphenylphosphoranylidene) group, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

51527-58-3

Molecular Formula

C23H15Cl4N2P

Molecular Weight

492.2 g/mol

IUPAC Name

triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane

InChI

InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

KXOZVFRXNLCNSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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